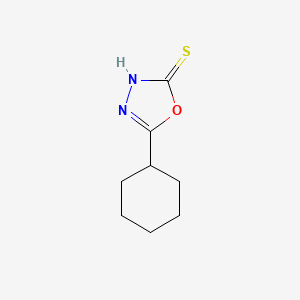

5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUSMDUKULCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396654 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

173589-87-2 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details a robust and reproducible synthetic pathway, starting from cyclohexanecarboxylic acid, and outlines the critical characterization techniques required to verify the structure and purity of the final compound. We delve into the mechanistic underpinnings of the synthetic steps and provide practical, field-proven insights to guide researchers through the experimental process. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and study this promising molecule.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[5] Among these, the 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered substantial attention from the medicinal chemistry community.[1][6][7] The unique electronic and structural features of this scaffold allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[4]

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of pharmacological activities.[2][3] These include potent antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][8] The incorporation of a thiol group at the 2-position of the oxadiazole ring can further enhance these biological activities.[8] The lipophilic cyclohexyl moiety at the 5-position is expected to influence the compound's pharmacokinetic profile, potentially improving its membrane permeability and overall bioavailability.

This guide focuses on a well-established synthetic route to this compound, which proceeds through two key intermediates: an ester and a carbohydrazide. The subsequent characterization is crucial for confirming the successful synthesis and ensuring the purity of the final product, which is a prerequisite for any further biological evaluation.

Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with a common starting material, cyclohexanecarboxylic acid. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Esterification of Cyclohexanecarboxylic Acid

The first step involves the conversion of cyclohexanecarboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification reaction, which is an acid-catalyzed equilibrium reaction.

Reaction: Cyclohexanecarboxylic Acid + Methanol ⇌ Methyl Cyclohexanecarboxylate + Water

Causality: The use of a large excess of methanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is crucial to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle.[9] Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier and accelerate the reaction rate.

Experimental Protocol:

-

To a solution of cyclohexanecarboxylic acid (1 equivalent) in methanol (10-20 equivalents), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with cooling.[9]

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclohexanecarboxylate.

Step 2: Synthesis of Cyclohexanecarbohydrazide

The methyl ester is then converted to cyclohexanecarbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Reaction: Methyl Cyclohexanecarboxylate + Hydrazine Hydrate → Cyclohexanecarbohydrazide + Methanol

Causality: Hydrazine is a potent nucleophile, and the reaction is typically carried out in an alcoholic solvent like ethanol.[9][10] A large excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to minimize the formation of diacylhydrazine side products.[9] Refluxing is again employed to increase the reaction rate.

Experimental Protocol:

-

Dissolve the crude methyl cyclohexanecarboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 3-10 equivalents) to the solution.[9][10]

-

Reflux the reaction mixture for 6-12 hours.[9]

-

Monitor the reaction by TLC for the disappearance of the ester spot.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Cool the residue in an ice bath to precipitate the solid cyclohexanecarbohydrazide.[9]

-

Collect the solid by filtration, wash with cold water or ethanol, and dry. The product can be further purified by recrystallization from ethanol.[10]

Step 3: Cyclization to form this compound

This final step is a one-pot reaction that involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization.

Caption: Mechanistic steps for the formation of the oxadiazole-thiol ring.

Causality: The reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate.[8][11] The base (potassium hydroxide) facilitates the reaction between the terminal nitrogen of the hydrazide and carbon disulfide. Subsequent heating induces an intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring. The final product is in its salt form and is protonated by the addition of acid to yield the desired thiol.

Experimental Protocol:

-

Dissolve cyclohexanecarbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.[8]

-

Add carbon disulfide (1-1.2 equivalents) to the solution, followed by the addition of a solution of potassium hydroxide (1 equivalent) in a small amount of water.[8]

-

Stir the reaction mixture and reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Dissolve the residue in water and acidify carefully with dilute hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is the crude this compound.

-

Collect the product by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the purified compound.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed for this purpose.

Caption: A typical workflow for the characterization of the final product.

Physical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₈H₁₂N₂OS | [12] |

| Molecular Weight | 184.26 g/mol | [12] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | ~79 °C | [12] |

Note: The melting point is a critical indicator of purity. A sharp melting point close to the literature value suggests a pure compound.

Spectroscopic Data

The combination of FTIR, NMR, and Mass Spectrometry provides a comprehensive and self-validating system for structural elucidation.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[13]

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| ~3100-3000 | N-H Stretch | Broad | Tautomeric equilibrium with thione form |

| ~2930 & ~2850 | C-H Stretch (Aliphatic) | Strong, Sharp | Cyclohexyl group C-H bonds |

| ~2600-2550 | S-H Stretch | Weak | Thiol group, confirms thiol tautomer[8][14] |

| ~1610-1580 | C=N Stretch | Medium to Strong | Oxadiazole ring imine bond[8][14] |

| ~1300-1250 | C=S Stretch | Strong | Thione tautomer contribution |

| ~1100-1000 | C-O-C Stretch | Strong | Oxadiazole ring ether linkage[8] |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the labile thiol proton.

-

δ 1.2-2.0 ppm (m, 10H): A complex multiplet integrating to 10 protons, corresponding to the methylene protons of the cyclohexyl ring.

-

δ ~2.8 ppm (m, 1H): A multiplet for the methine proton of the cyclohexyl ring attached to the oxadiazole.

-

δ ~13-15 ppm (s, 1H): A broad singlet far downfield, characteristic of the acidic thiol (SH) or N-H proton, which is exchangeable with D₂O.[8]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

δ ~25-35 ppm: Signals for the methylene carbons of the cyclohexyl ring.

-

δ ~40 ppm: Signal for the methine carbon of the cyclohexyl ring.

-

δ ~160-165 ppm: Signal for the C5 carbon of the oxadiazole ring (attached to the cyclohexyl group).[15]

-

δ ~178-182 ppm: Signal for the C2 carbon of the oxadiazole ring (the thione carbon, C=S).[8][15]

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[16][17]

-

Expected Molecular Ion Peak (M⁺): m/z = 184.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₂N₂OS).

-

Fragmentation Pattern: Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the ring.[15] Expect to see fragments corresponding to the loss of the cyclohexyl group and cleavage of the oxadiazole ring.

Safety and Handling

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.

-

Hydrazine Hydrate (NH₂NH₂·H₂O): Corrosive, toxic, and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis and characterization process.

Conclusion

This guide has outlined a detailed and reliable methodology for the synthesis of this compound. The three-step synthesis, starting from cyclohexanecarboxylic acid, is a well-established route for preparing 5-substituted-1,3,4-oxadiazole-2-thiols. The causality behind each experimental choice has been explained to provide a deeper understanding of the reaction mechanisms. The described characterization workflow, employing a combination of physical and spectroscopic methods, provides a robust system for verifying the structure and ensuring the purity of the final compound. This foundational knowledge is critical for any subsequent investigation into the pharmacological potential of this promising heterocyclic molecule.

References

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Springer. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research on Chemical Intermediates. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

-

Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]

-

ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. [Link]

-

OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]

-

International Journal of Advanced Research. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. [Link]

-

PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. [Link]

-

ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Ataman Kimya. (n.d.). Carbohydrazide. [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

-

LinkedIn. (2024). 1,3,4-oxadiazole derivatives: Significance and symbolism. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

- Google Patents. (n.d.). US4940815A - Process for the production of thiocarbohydrazide.

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. [Link]

-

Wikipedia. (n.d.). Carbohydrazide. [Link]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. jusst.org [jusst.org]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. osti.gov [osti.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. biosynth.com [biosynth.com]

- 13. journalspub.com [journalspub.com]

- 14. ijari.org [ijari.org]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Thiol-thione tautomerism in 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The phenomenon of tautomerism, wherein a molecule exists as a mixture of readily interconvertible structural isomers, is a cornerstone of physical organic chemistry with profound implications for drug design and development. The specific equilibrium between thiol and thione forms in heterocyclic systems dictates a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the thiol-thione tautomerism in this compound, a member of a pharmacologically significant class of compounds.[1][2][3][4][5] We will dissect the synthetic pathway, delineate advanced analytical methodologies for characterizing the tautomeric equilibrium, and integrate computational modeling to provide a holistic understanding. The protocols and insights presented herein are designed to be a self-validating framework for researchers investigating similar heterocyclic systems.

Introduction: The Significance of Tautomeric Equilibria

Tautomerism describes a chemical equilibrium between two or more constitutional isomers that are easily interconverted, most commonly by the migration of a proton.[6][7] While keto-enol tautomerism is the most frequently discussed example, the analogous thiol-thione equilibrium in sulfur-containing heterocycles is of critical importance in medicinal chemistry.[6][7][8][9][10]

The 1,3,4-oxadiazole ring is a privileged scaffold, appearing in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] When substituted with a thiol group at the 2-position, the molecule can exist in two forms: the aromatic thiol tautomer and the non-aromatic thione tautomer.

The predominance of one tautomer over the other is not a trivial matter. It fundamentally alters the molecule's hydrogen bonding capacity, polarity, shape, and electronic distribution. These changes directly impact:

-

Pharmacodynamics: The ability to bind to a biological target like an enzyme or receptor.

-

Pharmacokinetics: Properties such as solubility, membrane permeability, and metabolic fate.

Therefore, a rigorous understanding and characterization of the tautomeric state of a drug candidate like this compound is a prerequisite for rational drug design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. rroij.com [rroij.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Oxadiazole Thiols

Introduction: The Therapeutic Promise of 1,3,4-Oxadiazole Thiols

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] When functionalized with a thiol group at the 2-position, these molecules gain unique chemical properties that enhance their interaction with biological targets, making them particularly compelling candidates for drug discovery.[5] Derivatives of this class have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][5] Their anticancer effects, for instance, can be attributed to the inhibition of critical enzymes and growth factors involved in tumorigenesis, such as histone deacetylases (HDAC), topoisomerases, and various kinases.[6][7]

This guide provides a comprehensive framework for the systematic biological activity screening of novel oxadiazole thiols. It is designed for researchers in drug development, offering field-proven insights into assay development, a hierarchical screening cascade, and the essential downstream characterization of promising "hit" compounds. Our approach is rooted in establishing self-validating systems to ensure the generation of reliable, reproducible, and ultimately translatable data.

Part 1: The Foundation - Target Selection and Assay Development

Before a single compound is screened, a robust and reliable assay must be established. This is the cornerstone of any successful screening campaign. The quality of the assay dictates the quality of the hits.

Target Identification and Rationale

The choice of a biological target should be driven by a strong understanding of disease pathology. For oxadiazole thiols, common targets include:

-

Enzymes: Kinases, proteases, and metabolic enzymes are frequent targets. The thiol group can act as a key pharmacophore, potentially forming covalent or strong hydrogen bonds within an enzyme's active site.[8]

-

Cellular Phenotypes: In cases where a specific molecular target is unknown, screening can be based on a desired cellular outcome, such as apoptosis induction in cancer cells or inhibition of microbial growth.[6][9]

Assay Principles: Choosing the Right Tool

Enzyme assays are fundamental tools in drug discovery, providing a direct measure of a compound's effect on its target.[10] The choice of assay format is critical and depends on the target and available resources.

-

Biochemical Assays: These in vitro assays measure the direct interaction between the compound and an isolated, purified target protein. They are ideal for high-throughput screening (HTS) due to their simplicity and scalability.[11] Fluorescence-based readouts are often preferred for their sensitivity and adaptability to automation.[10]

-

Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell. They provide more physiologically relevant data but are often more complex and have lower throughput than biochemical assays.[12]

The Pillar of Trust: Assay Validation and the Z'-Factor

An assay's reliability is quantified by its Z'-factor (Z-prime), a statistical parameter that measures the separation between positive and negative controls.[13][14] It is a critical measure of assay quality.[13][14]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition).

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., full inhibition).

| Z'-Factor Value | Assay Quality | Suitability for HTS |

| > 0.5 | Excellent | Ideal for high-throughput screening.[13] |

| 0 to 0.5 | Marginal | May be acceptable, but requires caution and optimization.[13] |

| < 0 | Unacceptable | The assay is not suitable for screening.[13] |

Part 2: The Workflow - A Multi-tiered Screening Cascade

A hierarchical approach is essential to efficiently sift through a library of novel compounds, confirm activity, and eliminate false positives. This multi-tiered cascade ensures that resources are focused on the most promising candidates.

Caption: Competitive inhibitor binding to the enzyme's active site.

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target side effects. Hits should be screened against a panel of related targets (e.g., other kinases in the same family). High selectivity is a desirable characteristic for a lead compound.

Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or safety issues. [15][16][17] Key In Vitro ADME/Tox Assays:

-

Cytotoxicity: Assesses the general toxicity of the compound to cells (e.g., using an MTT assay on cell lines like HepG2 or HEK293). [18][19]* Metabolic Stability: Measures how quickly the compound is broken down by liver enzymes (e.g., using liver microsomes). [16]* Permeability: Predicts how well the compound will be absorbed in the gut (e.g., using a Caco-2 permeability assay). [15][16]* hERG Inhibition: Screens for potential cardiotoxicity, a common cause of drug withdrawal. [19] Performing these in vitro assays early allows for the selection of compounds with more favorable, drug-like properties to move forward into lead optimization and subsequent in vivo testing. [15][17][18]

Conclusion

The systematic screening of novel oxadiazole thiols requires a disciplined, multi-tiered approach grounded in robust assay development and validation. By progressing from high-throughput primary screening to detailed hit characterization, including potency determination, MoA studies, and early ADME/Tox profiling, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. This rigorous, self-validating workflow maximizes the probability of success in the long and challenging path of drug discovery.

References

-

In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

-

Z-factors. BIT 479/579 High-throughput Discovery. [Link]

-

On HTS: Z-factor. On HTS. [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. Daru Journal of Pharmaceutical Sciences. [Link]

-

Z-factor. Wikipedia. [Link]

-

IC50. Wikipedia. [Link]

-

IC50 Determination. edX. [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

-

In Vitro Toxicology Services | ADME & Safety CRO. Symeres. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. University of Bristol Research Portal. [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

-

Enzyme Assay Design for High-Throughput Screening. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Enzyme assay design for high-throughput screening. PubMed. [Link]

-

How to calculate IC50. Science Gateway. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. OAT. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. PMC. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

-

Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]

-

Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries. [Link]

-

Heterocycle Compounds with Antimicrobial Activity. PubMed. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assay.dev [assay.dev]

- 14. Z-factor - Wikipedia [en.wikipedia.org]

- 15. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 17. vectorb2b.com [vectorb2b.com]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. symeres.com [symeres.com]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This protocol is designed for chemical researchers and drug development professionals, emphasizing mechanistic understanding, operational safety, and reproducibility. The synthesis commences with the formation of cyclohexanecarbohydrazide from its corresponding ester, followed by a robust, one-pot cyclization reaction with carbon disulfide in a basic medium.

Introduction and Scientific Context

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in the design of new therapeutic agents.[2] Its derivatives are noted for their diverse biological activities, which stem from the ring's unique electronic properties and its ability to act as a bioisostere for carboxylic acids and amides, enhancing pharmacokinetic properties like metabolic stability and membrane permeability.[2] The incorporation of a 2-thiol group further expands the molecule's utility, providing a reactive handle for subsequent derivatization (S-alkylation, Mannich reactions) to create extensive chemical libraries for screening.[3][4]

The target molecule, this compound (CAS: 173589-87-2), combines the proven oxadiazole-thiol core with a lipophilic cyclohexyl moiety, a feature often employed to enhance binding affinity to biological targets.[5] This guide presents a reliable and well-established synthetic route, providing the causal logic behind each procedural step to empower researchers to not only replicate the synthesis but also adapt it for analogous structures.

Principle of the Method

The synthesis is executed in two primary stages, as illustrated in the workflow diagram below.

-

Hydrazide Formation: An ester, methyl cyclohexanecarboxylate, undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of cyclohexanecarbohydrazide.

-

Oxadiazole Ring Formation: The core of the synthesis involves the reaction of the prepared hydrazide with carbon disulfide (CS₂) in an alcoholic solution of potassium hydroxide.[2][6] The base deprotonates the hydrazide, increasing its nucleophilicity. The enhanced nucleophile then attacks the electrophilic carbon of CS₂, forming a potassium dithiocarbazinate salt intermediate.[7] Subsequent heating (reflux) and acidification of the reaction mixture trigger an intramolecular cyclization-dehydration cascade, yielding the stable this compound.[4][8]

Overall Synthetic Workflow

Caption: High-level workflow for the two-step synthesis.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Methyl Cyclohexanecarboxylate | ≥98% | Sigma-Aldrich | Starting ester. |

| Hydrazine Hydrate (N₂H₄·H₂O) | 80% solution | Sigma-Aldrich | Acute Toxicant & Corrosive. |

| Ethanol (EtOH) | Absolute (≥99.5%) | Fisher Scientific | Solvent for both steps. |

| Carbon Disulfide (CS₂) | ≥99% | Sigma-Aldrich | Highly Flammable & Neurotoxic. |

| Potassium Hydroxide (KOH) | Pellets, ≥85% | VWR | Base catalyst. Corrosive. |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | For acidification. Corrosive. |

| Deionized Water (H₂O) | High Purity | In-house | For workup and washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying (optional). |

Table 2: Equipment and Glassware

| Equipment | Specification | Notes |

| Round-bottom flasks | 250 mL, 500 mL | Standard taper joints. |

| Reflux Condenser | Liebig or Allihn | To prevent solvent loss. |

| Magnetic Stirrer Hotplate | With temperature control | For heating and mixing. |

| Magnetic Stir Bars | Teflon-coated | Appropriate size for flasks. |

| Buchner Funnel & Flask | For vacuum filtration. | |

| pH Indicator Strips | Range 1-14 | To monitor acidification. |

| Beakers, Graduated Cylinders | Standard laboratory glassware. | |

| Fume Hood | Mandatory for all steps. | |

| Personal Protective Equipment | Safety glasses, lab coat, nitrile gloves |

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This protocol must be performed in a certified chemical fume hood. Carbon disulfide is extremely volatile, flammable, and toxic.[9] Hydrazine hydrate is a suspected carcinogen and is highly corrosive.[4] Always wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of Cyclohexanecarbohydrazide

-

Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a magnetic stirrer hotplate.

-

Reagent Addition: To the flask, add methyl cyclohexanecarboxylate (e.g., 0.1 mol, 14.2 g) and absolute ethanol (100 mL).

-

Hydrazine Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.2 mol, 10.0 g or ~10 mL of 80% solution). The molar excess of hydrazine ensures complete conversion of the ester.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into a beaker of cold deionized water (200 mL) while stirring. The product, cyclohexanecarbohydrazide, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 30 mL) and then dry it under vacuum or in a desiccator. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Setup: In a 500 mL round-bottom flask, prepare a solution of potassium hydroxide (e.g., 0.11 mol, 6.2 g) in absolute ethanol (200 mL). Stir until the KOH pellets are fully dissolved. This may generate some heat.

-

Hydrazide Addition: Add the dried cyclohexanecarbohydrazide (0.1 mol, 14.2 g) from Step 1 to the ethanolic KOH solution. Stir for 15-20 minutes until a clear solution is obtained.

-

CS₂ Addition: Cool the flask in an ice bath. Slowly add carbon disulfide (0.12 mol, 9.1 g or ~7.2 mL) dropwise over 20-30 minutes. CAUTION: CS₂ is highly volatile. Ensure efficient stirring. The solution will typically turn yellow upon formation of the potassium dithiocarbazinate intermediate.

-

Reaction: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours.

-

Workup & Cyclization: Cool the reaction mixture to room temperature. Reduce the solvent volume by half using a rotary evaporator.

-

Precipitation: Pour the concentrated, cooled mixture into a beaker containing ice-cold water (300 mL).

-

Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes acidic (pH ~2-3), as confirmed by pH paper. The target compound will precipitate as a solid.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound. Dry the final product under vacuum.

Table 3: Summary of Reaction Parameters

| Parameter | Step 1: Hydrazide Synthesis | Step 2: Oxadiazole Synthesis |

| Key Reagents | Methyl Cyclohexanecarboxylate, Hydrazine | Cyclohexanecarbohydrazide, CS₂, KOH |

| Solvent | Absolute Ethanol | Absolute Ethanol |

| Temperature | Reflux (~80-85°C) | Reflux (~80-85°C) |

| Reaction Time | 4-6 hours | 8-12 hours |

| Molar Ratio | Ester : Hydrazine (1 : 2) | Hydrazide : KOH : CS₂ (1 : 1.1 : 1.2) |

| Workup | Precipitation in water | Acidification & Precipitation |

Reaction Mechanism

The formation of the 1,3,4-oxadiazole ring is a classic example of heterocyclization chemistry.

Caption: Key stages in the oxadiazole ring formation mechanism.

-

Deprotonation & Attack: KOH deprotonates the terminal nitrogen of the hydrazide, creating a potent nucleophile. This attacks the electrophilic carbon of carbon disulfide.[10]

-

Intermediate Salt: This forms a potassium dithiocarbazinate salt, a stable intermediate.

-

Protonation & Cyclization: Upon acidification, the intermediate is protonated. The oxygen of the carbonyl group then attacks the thione carbon in an intramolecular fashion, initiating ring closure.

-

Dehydration: The resulting five-membered ring intermediate readily loses a molecule of water to form the aromatic 1,3,4-oxadiazole ring system, yielding the final product in its more stable thiol tautomeric form.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (79°C).[5] A sharp melting point is indicative of high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks: S-H stretch (around 2550-2600 cm⁻¹), C=N stretch (around 1610 cm⁻¹), and C-O-C stretch of the oxadiazole ring.[4]

-

NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the cyclohexyl protons and the correct number of carbons, including the two distinct carbons of the oxadiazole ring (C=N and C=S).[3]

References

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). ResearchGate. [Link]

-

Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.). ResearchGate. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. [Link]

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. [Link]

-

Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(11), 13386-13425. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(19), 6431. [Link]

-

Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (n.d.). ResearchGate. [Link]

-

Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. [Link]

-

Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. (n.d.). MDPI. [Link]

-

Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. (n.d.). ResearchGate. [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (2020). Systematic Reviews in Pharmacy. [Link]

-

Reaction of 1 with carbon disulfide in cyclohexane. (n.d.). ResearchGate. [Link]

-

Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (2022). Scientific Reports. [Link]

-

Synthesis of potassium dithiocarbamate salts of formamidines... (n.d.). ResearchGate. [Link]

-

Carbon disulfide (CS2): chemistry and reaction pathways. (2025). Journal of the Iranian Chemical Society. [Link]

-

Carbon disulfide. (n.d.). Wikipedia. [Link]

-

Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (1998). Journal of Chemical Research, Synopses. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. biosynth.com [biosynth.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. Carbon disulfide - Wikipedia [en.wikipedia.org]

- 10. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Anticancer Evaluation of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the preliminary in vitro evaluation of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol as a potential anticancer agent. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a foundational assessment of this compound's cytotoxic and mechanistic properties.

Scientific Rationale and Therapeutic Potential

The 1,3,4-oxadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] This versatile core is present in several clinically used drugs, underscoring its pharmacological relevance.[1] The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented, with various analogs demonstrated to exert potent cytotoxic effects against a multitude of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and growth factor receptors.[3][4]

The subject of this guide, this compound, is a member of this promising class of compounds. While direct anticancer studies on this specific molecule are not extensively reported, research on closely related analogs provides a strong impetus for its investigation. For instance, a study by Kavitha et al. (2016) detailed the synthesis and evaluation of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which share the core 5-cyclohexyl-1,3,4-oxadiazole moiety.[5] These related compounds were screened for their anticancer activities, suggesting that the cyclohexyl group at the 5-position is compatible with cytotoxic activity.[5] The bulky, lipophilic cyclohexyl group can influence the compound's interaction with biological targets and its membrane permeability, potentially enhancing its therapeutic index.

The 2-thiol substitution on the oxadiazole ring presents an interesting chemical feature. This group can exist in a thiol-thione tautomeric equilibrium, which can be crucial for its biological activity. The thiol/thione group can act as a hydrogen bond donor or acceptor, or as a nucleophile, potentially engaging in covalent or non-covalent interactions with target proteins.

Given this background, a systematic in vitro evaluation of this compound is warranted to determine its cytotoxic potential and to elucidate its mechanism of action. The following protocols are designed to provide a robust and logical workflow for this initial assessment.

Experimental Workflow for In Vitro Anticancer Screening

A phased approach is recommended to systematically evaluate the anticancer properties of this compound. This workflow ensures that resources are used efficiently, with promising results from initial screening assays justifying more in-depth mechanistic studies.

Caption: Experimental workflow for evaluating the anticancer potential of the test compound.

Detailed Application Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control, with 0.5% DMSO) and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[10]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % viability versus compound concentration using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Expected Data Presentation:

| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Result | Experimental Result |

| A549 | Lung Carcinoma | Experimental Result | Experimental Result |

| HCT116 | Colon Carcinoma | Experimental Result | Experimental Result |

| HEK293 | Normal Embryonic Kidney | Experimental Result | Experimental Result |

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cells treated with the IC₅₀ concentration of the test compound for 24 or 48 hours

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with the IC₅₀ concentration of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

-

Cell Washing and Resuspension:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation: The results are typically displayed as a quadrant plot:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Caption: Quadrant analysis of Annexin V/PI stained cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15] Cells in G2/M phase have twice the DNA content of G0/G1 cells, while S phase cells have an intermediate amount. Cell cycle arrest at a specific phase is a common mechanism for anticancer agents.

Materials:

-

Cells treated with the IC₅₀ concentration of the test compound

-

Ice-cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[16]

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).[15]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[17]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring fluorescence data on a linear scale.

-

Use doublet discrimination gating to exclude cell aggregates.

-

Collect data for at least 10,000 single-cell events.

-

Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.

Caption: The four main phases of the eukaryotic cell cycle.

References

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]

-

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. (2022). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (2018). Scientific & Academic Publishing. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2016). Semantic Scholar. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2009). ResearchGate. [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). PubMed. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). National Institutes of Health. [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). National Institutes of Health. [Link]

-

Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2018). ResearchGate. [Link]

-

Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets. [Link]

-

In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Cell Viability Assays. (2013). National Institutes of Health. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). National Institutes of Health. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2022). Journal of Mines, Metals and Fuels. [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

-

MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). ResearchGate. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2023). Boster Biological Technology. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. clyte.tech [clyte.tech]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Note: High-Throughput Screening Strategies for the Characterization of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

Introduction

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] Derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][2][4][5][6] This broad bioactivity makes novel substituted oxadiazoles, such as 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol, compelling candidates for drug discovery campaigns. The initial challenge in characterizing a new chemical entity is to efficiently and robustly identify its biological effects. High-throughput screening (HTS) provides the necessary platform to rapidly interrogate the activity of such compounds against large libraries of biological targets or in cell-based phenotypic models.[7][8]

This guide provides detailed protocols and the underlying scientific rationale for a tiered HTS strategy to profile this compound. We will first describe a phenotypic screen to assess its impact on cell viability, a crucial initial step for identifying potential cytotoxic or cytostatic effects relevant to oncology. Subsequently, we will detail a flexible, target-based biochemical assay using the AlphaLISA® technology platform to screen for inhibition of a candidate enzyme class, such as protein kinases, which are common targets for oxadiazole derivatives.[9]

Part 1: Phenotypic Screening – Luminescent Cell Viability Assay

Scientific Rationale

A primary phenotypic screen is an unbiased approach to discover a compound's effect in a biological context. Assessing cell viability is a fundamental first step. A reduction in viable cells can indicate cytotoxic or anti-proliferative activity, both of which are desirable outcomes in cancer drug discovery.[10] We have selected a luminescence-based ATP quantification assay, such as the Promega CellTiter-Glo® assay, for this purpose. This "add-mix-measure" assay is exceptionally suited for HTS due to its simplicity, high sensitivity, and robust signal.[11][12][13] The underlying principle is that ATP is a key indicator of metabolically active, viable cells.[11][14] The assay reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, generates a stable "glow-type" luminescent signal directly proportional to the number of viable cells in the culture.[12][13][14]

Assay Workflow Diagram

Caption: Workflow for the luminescent ATP-based cell viability HTS.

Detailed Protocol: Luminescent Cell Viability Assay

This protocol is optimized for a 384-well plate format.

1. Materials and Reagents:

-

Cell Line: HCT-116 (human colon carcinoma) or another relevant cancer cell line.

-

Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Culture Medium: McCoy's 5A (or appropriate medium for the cell line) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.[11][12]

-

Positive Control: Staurosporine (10 µM final concentration) or another potent cytotoxic agent.

-

Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

-

Instrumentation: A luminometer capable of reading 384-well plates.

2. Experimental Procedure:

-

Cell Seeding:

-

Trypsinize and count HCT-116 cells. Resuspend cells in culture medium to a final concentration of 20,000 cells/mL.

-

Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension (500 cells) to each well of the 384-well plate.

-

Leave the outer perimeter wells filled with sterile PBS to minimize edge effects.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution plate. Perform a 1:3 serial dilution of the 10 mM stock of this compound in DMSO to generate a range of concentrations for dose-response analysis.

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions, DMSO (vehicle control), and Staurosporine (positive control) to the appropriate wells of the cell plate. This results in a final DMSO concentration of ≤0.5%.

-

-

Incubation:

-

Return the plates to the 37°C, 5% CO₂ incubator for 48 to 72 hours.

-

-

Assay Readout:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12]

-

Add 25 µL of the prepared reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Read the luminescence using a plate reader (e.g., BMG CLARIOstar® or equivalent).

-

3. Data Analysis and Validation:

-

Normalization: The data is normalized to the controls on each plate.

-

% Viability = (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) * 100

-

Where RLU is the Relative Luminescence Units, pos_ctrl is the positive control (Staurosporine), and neg_ctrl is the negative/vehicle control (DMSO).

-

-

Assay Quality Control (Z'-factor): A robust assay for HTS should have a Z'-factor ≥ 0.5.[15]

-

Z' = 1 - [ (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| ]

-

-

Dose-Response: Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

| Parameter | Recommended Value | Notes |

| Plate Format | 384-well, solid white | Maximizes signal and throughput. |

| Cell Seeding Density | 500 cells/well | Optimize per cell line for linear ATP response. |

| Compound Incubation | 48 - 72 hours | Allows sufficient time to observe anti-proliferative effects. |

| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced toxicity. |

| Luminescence Reading | 10 min post-reagent | Allows signal to stabilize for consistent reads.[11] |

Part 2: Target-Based Screening – AlphaLISA® Kinase Assay

Scientific Rationale

Following a phenotypic hit, or as a parallel strategy, target-based screening can elucidate a compound's mechanism of action.[7] Given that many heterocyclic compounds, including oxadiazoles, are known to target enzymes, a kinase inhibition assay is a logical choice.[9] We propose the Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology, specifically AlphaLISA®, as a highly sensitive, no-wash, bead-based alternative to traditional ELISAs or fluorescence-based assays.[16][17][18]

The principle relies on two bead types: a Donor bead and an Acceptor bead.[19] In a kinase assay, one might use a biotinylated substrate (which binds to a streptavidin-coated Donor bead) and a phosphorylation-specific antibody (which binds to a Protein A-coated Acceptor bead). When the kinase is active, it phosphorylates the substrate. The antibody then recognizes the phospho-site, bringing the Donor and Acceptor beads into close proximity (<200 nm).[17][19] Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[17][19] An inhibitor, such as this compound, would prevent phosphorylation, thus keeping the beads separated and reducing the AlphaLISA® signal.

AlphaLISA® Assay Principle Diagram

Caption: Principle of a bead-based AlphaLISA® kinase inhibition assay.

Detailed Protocol: AlphaLISA® Kinase Assay

This protocol provides a general framework; concentrations must be optimized for the specific kinase-substrate pair.

1. Materials and Reagents:

-

Enzyme: Recombinant protein kinase of interest (e.g., a tyrosine kinase).

-

Substrate: Biotinylated peptide substrate for the chosen kinase.

-

Compound: this compound, serially diluted in DMSO.

-

Detection: AlphaLISA® anti-phospho-substrate Acceptor beads and Streptavidin Donor beads (Revvity).

-

Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).

-

Cofactor: ATP, at a concentration equal to its Km for the enzyme.

-

Plates: 384-well, white ProxiPlates (Revvity) or similar low-volume plates.

-

Instrumentation: Alpha-enabled plate reader (e.g., Revvity EnVision®) with 680 nm excitation and 615 nm emission filters.[16]

2. Experimental Procedure: Note: Steps involving Donor beads should be performed under subdued light.[16]

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in kinase buffer.

-

Prepare a 4X compound/control solution plate by diluting the primary DMSO plate into kinase buffer.

-

Prepare a 4X substrate/ATP mixture in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X compound solution to the wells of the 384-well ProxiPlate.

-

Add 10 µL of the 2X enzyme solution to all wells except those for the "no enzyme" control. Add 10 µL of buffer to these wells instead.

-

Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mixture to all wells. The total reaction volume is now 20 µL.

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes (or as optimized).

-

-

Detection:

-

Prepare the detection mixture containing AlphaLISA® Acceptor beads and a stop solution (e.g., EDTA) in AlphaLISA® buffer.

-

Add 10 µL of the detection mixture to each well to stop the reaction and introduce the Acceptor beads.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Prepare the Streptavidin Donor beads in AlphaLISA® buffer.

-

Add 10 µL of the Donor bead solution to each well.

-

Seal the plate with an aluminum seal, protect from light, and incubate for 30-60 minutes at room temperature.

-

-

Assay Readout:

-

Read the plate on an Alpha-enabled reader, collecting the signal at 615 nm.

-

3. Data Analysis and Validation:

-

Normalization:

-

% Inhibition = 100 - [ (Signal_sample - Signal_min) / (Signal_max - Signal_min) * 100 ]

-

Where Signal_max is the vehicle control (high signal) and Signal_min is the no-enzyme or potent inhibitor control (low signal).

-

-

Assay Quality Control (Z'-factor): Calculate as described in Part 1, using the high and low signal controls.

-

Dose-Response: Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

| Parameter | Recommended Value | Notes |

| Plate Format | 384-well ProxiPlate | Low-volume, opaque plates optimized for Alpha assays. |

| Reaction Volume | 20 - 40 µL | Conserves precious reagents like recombinant enzymes. |

| ATP Concentration | At Km | Ensures sensitivity to competitive inhibitors.[20] |

| Bead Incubation | 30 - 60 min each | Allows for sufficient binding and signal generation. |

| Lighting | Subdued light | Donor beads are light-sensitive.[16] |

References

-

Vellore Sunder, A., Reif, M.-L., & Fessner, W.-D. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology. [Link]

-

Kettling, U., et al. (1998). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. Proceedings of the National Academy of Sciences, 95(4), 1416-1420. [Link]

-

G-Biosciences. Luminescent ATP Assays for Cell Viability. [Link]

-

News-Medical.Net. (2022). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]

-

Rossi, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

bioRxiv. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. [Link]

-

Patsnap Synapse. (2024). Top Enzymatic Assays for Drug Screening in 2025. [Link]

-

Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

-

Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-